molecular formula C9H9F3O B188227 3-Methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 116070-38-3

3-Methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B188227
CAS No.: 116070-38-3
M. Wt: 190.16 g/mol
InChI Key: ZGZONWVUWCPMJZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . It is also known by its IUPAC name, [3-methyl-5-(trifluoromethyl)phenyl]methanol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl alcohol moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZONWVUWCPMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379615
Record name 3-Methyl-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116070-38-3
Record name 3-Methyl-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-methyl-5-(trifluoromethyl)benzoic acid (1 g, 4.90 mmol) in THF (5 ml) at −78° C. under nitrogen was added dropwise over 10 mins borane tetrahydrofuran complex 1M in THF (24.49 ml, 24.49 mmol). The reaction mixture was then allowed to warm to RT over 20 hours. On cooling in an ice/water bath the reaction mixture was quenched dropwise with MeOH (10 ml) and then 1M HCl until effervescence ceased. Water was added and the reaction mixture stirred at RT for 30 mins and the THF was removed under reduced pressure. EtOAc was added and the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. Purification was carried out by chromatography on silica using 0-50% EtOAc in Hexanes as eluent to afford the title product;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
24.49 mL
Type
solvent
Reaction Step Two

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